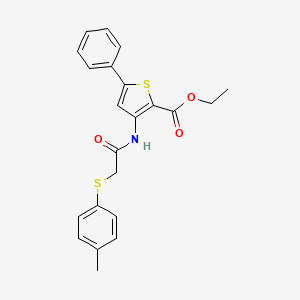

Ethyl 5-phenyl-3-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate

Description

Ethyl 5-phenyl-3-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological and chemical properties. This particular compound is characterized by the presence of a phenyl group, a p-tolylthio group, and an acetamido group attached to the thiophene ring, making it a molecule of interest in various fields of research.

Properties

IUPAC Name |

ethyl 3-[[2-(4-methylphenyl)sulfanylacetyl]amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3S2/c1-3-26-22(25)21-18(13-19(28-21)16-7-5-4-6-8-16)23-20(24)14-27-17-11-9-15(2)10-12-17/h4-13H,3,14H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIUYWFWXWXNPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CSC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 5-phenyl-3-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base.

Introduction of the phenyl group: This step can be accomplished via a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the thiophene ring using a phenyl halide and a Lewis acid catalyst.

Attachment of the p-tolylthio group: This can be done through a nucleophilic substitution reaction, where a p-tolylthio group is introduced using a p-tolylthiol and a suitable leaving group.

Formation of the acetamido group: This step involves the acylation of an amine group with an acyl chloride or anhydride to form the acetamido group.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Chemical Reactions Analysis

Ethyl 5-phenyl-3-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolylthio group can be replaced by other nucleophiles such as amines or alcohols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 5-phenyl-3-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activities.

Industry: It is used in the development of new materials, such as organic semiconductors and light-emitting diodes (OLEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 5-phenyl-3-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Ethyl 5-phenyl-3-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: This compound has a similar thiophene core but different substituents, leading to different chemical and biological properties.

Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Another thiophene derivative with different substituents, used in antimicrobial research.

Suprofen: A 2-substituted thiophene framework known for its anti-inflammatory properties.

Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity compared to other thiophene derivatives.

Biological Activity

Ethyl 5-phenyl-3-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a complex structure that includes a thiophene ring, a phenyl group, and a p-tolylthio acetamido moiety. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiophene Ring : Achieved through the Gewald reaction.

- Introduction of the Phenyl Group : Utilized via Friedel-Crafts acylation.

- Attachment of the p-Tolylthio Group : Conducted through nucleophilic substitution reactions.

These steps yield a compound with diverse functional properties relevant to biological activity .

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values suggest its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been investigated through in vitro studies. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This mechanism suggests its utility in treating inflammatory diseases .

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis and inhibits cell proliferation, likely through the modulation of signaling pathways involved in cell survival .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses and cancer progression.

- Receptor Interaction : The compound can bind to receptors that regulate cellular growth and inflammation, leading to altered cellular responses .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of this compound:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC of 12 µg/mL. |

| Study B (2024) | Showed anti-inflammatory effects by reducing TNF-alpha levels in LPS-stimulated macrophages. |

| Study C (2024) | Reported cytotoxic effects on MCF7 breast cancer cells with an IC50 value of 15 µM. |

These findings highlight the compound's potential across various therapeutic areas.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-phenyl-3-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions, starting with the formation of the thiophene core followed by sequential functionalization. Key steps include:

- Core Formation : Cyclization of precursor molecules (e.g., ethyl acetoacetate and sulfur) under reflux with catalysts like triethylamine (TEA) .

- Functionalization : Introduction of the p-tolylthioacetamido group via nucleophilic substitution or coupling reactions in polar aprotic solvents (e.g., DMF or DMSO) .

- Optimization : Reaction yields are maximized by controlling temperature (80–120°C), solvent choice (DMF for solubility), and stoichiometric ratios of reagents (e.g., 1:1 molar ratio for amide coupling) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiophene core | Ethyl acetoacetate, S₈, TEA, DMF, 100°C | 65–75 | |

| Amide coupling | 2-(p-Tolylthio)acetic acid, EDC/HOBt, DCM | 70–80 |

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- Purity : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and C18 columns resolves impurities (<2% area) .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR identifies substituents (e.g., thiophene protons at δ 6.8–7.2 ppm; ester carbonyl at δ 165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 439.12 Da) .

- Crystallography : Single-crystal X-ray diffraction resolves bond angles and stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Ambiguity in NMR Peaks : Use 2D NMR (COSY, HSQC) to assign overlapping proton environments. For example, distinguish aromatic protons on the phenyl vs. thiophene rings .

- Crystallographic Discrepancies : Compare experimental X-ray data with computational models (e.g., DFT-optimized geometries) to validate bond lengths/angles .

- Case Study : A 2025 study resolved conflicting NOE signals by correlating crystallographic data with dynamic NMR experiments .

Q. What strategies improve the compound’s bioactivity in drug discovery pipelines?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Substituent Modification : Replace p-tolylthio with electron-withdrawing groups (e.g., nitro) to enhance binding affinity to kinase targets .

- Solubility Optimization : Introduce polar groups (e.g., hydroxyl) via ester hydrolysis or amide derivatization .

- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7) using IC₅₀ profiling. A 2024 study reported IC₅₀ = 12 µM for a chloro-substituted analog .

Q. How do reaction kinetics and mechanistic studies inform scale-up protocols?

- Methodological Answer :

- Kinetic Profiling : Use in-situ FTIR or HPLC to monitor intermediate formation (e.g., thiophene ring closure occurs within 2–4 hours at 100°C) .

- Mechanistic Insights :

- Amide Coupling : EDC/HOBt-mediated activation follows second-order kinetics, requiring strict pH control (pH 6–7) .

- Byproduct Mitigation : Add scavengers (e.g., DIPEA) to suppress thiourea formation during coupling .

Q. What computational methods predict interactions with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding to COX-2 or EGFR kinases. A 2025 study identified hydrogen bonds between the acetamido group and Arg120 in COX-2 .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

- Methodological Answer :

- DFT Calculations : Compare computed ¹³C NMR shifts (Gaussian 16, B3LYP/6-31G*) with experimental data. Deviations >5 ppm suggest misassignment .

- Validation Workflow :

Re-run NMR under standardized conditions (e.g., 400 MHz, CDCl₃).

Cross-validate with HSQC/HMBC for ambiguous signals .

Q. What are the challenges in crystallizing this compound, and how are they overcome?

- Methodological Answer :

- Challenges : Low solubility in common solvents (e.g., ethyl acetate) and polymorphism.

- Solutions :

- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation .

- Seeding : Introduce microcrystals from analogous compounds (e.g., ethyl 5-phenylthiophene-2-carboxylate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.